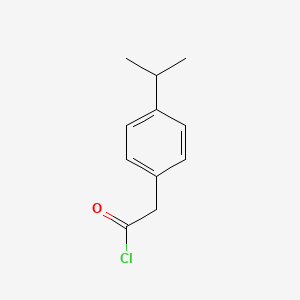

4-Isopropylphenylacetyl chloride

Description

4-Isopropylphenylacetyl chloride (CAS: Not explicitly provided in evidence; synonyms include 2-[4-(2-methylpropyl)phenyl]propanoyl chloride) is an organochlorine compound characterized by an acetyl chloride functional group attached to a 4-isopropylphenyl moiety. This compound is structurally defined by the formula C₁₁H₁₃ClO, with a molecular weight of approximately 196.67 g/mol (calculated from and related analogs). It is primarily used in organic synthesis as an acylating agent, facilitating the introduction of the 4-isopropylphenylacetyl group into target molecules. Its reactivity stems from the electrophilic carbonyl carbon, which readily participates in nucleophilic substitution or addition reactions .

Properties

IUPAC Name |

2-(4-propan-2-ylphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVGNVUYVXIYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629423 | |

| Record name | [4-(Propan-2-yl)phenyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52629-44-4 | |

| Record name | [4-(Propan-2-yl)phenyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropylphenylacetyl chloride can be synthesized through the reaction of 4-isopropylphenylacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of 4-Isopropylphenylacetyl chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods: In industrial settings, the production of 4-Isopropylphenylacetyl chloride may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity 4-Isopropylphenylacetyl chloride.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylphenylacetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-isopropylphenylacetic acid and hydrochloric acid.

Reduction: It can be reduced to 4-isopropylphenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic conditions.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

4-Isopropylphenylacetic Acid: Formed from hydrolysis.

4-Isopropylphenylethanol: Formed from reduction.

Scientific Research Applications

4-Isopropylphenylacetyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes and interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Isopropylphenylacetyl chloride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is crucial in its use for modifying proteins, peptides, and other biomolecules in research and therapeutic applications. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-isopropylphenylacetyl chloride with three structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Structural Feature |

|---|---|---|---|---|---|

| 4-Isopropylphenylacetyl chloride | Not specified | C₁₁H₁₃ClO | ~196.67 | Acetyl chloride (-COCl) | 4-isopropylphenyl + acetyl chloride |

| 4-Isopropylbenzyl chloride | 2051-18-5 | C₁₀H₁₃Cl | 168.66 | Benzyl chloride (-CH₂Cl) | 4-isopropylphenyl + chloromethyl group |

| 4-Methoxyphenylacetyl chloride | 4693-91-8 | C₉H₉ClO₂ | 184.62 | Acetyl chloride + methoxy (-OCH₃) | 4-methoxyphenyl + acetyl chloride |

| 2-(4-Isobutylphenyl)propanoyl chloride | 71381-91-4 | C₁₃H₁₇ClO | 224.73 | Propanoyl chloride (-CH₂COCl) | 4-isobutylphenyl + propanoyl chloride |

Key Observations :

- Functional Group Differences : While all compounds contain aromatic rings and chlorine, the reactive groups vary (e.g., acetyl chloride vs. benzyl chloride), leading to divergent reactivity profiles. For instance, acetyl chlorides are more reactive toward nucleophiles due to the electron-withdrawing carbonyl group, whereas benzyl chlorides undergo SN2 substitutions or elimination reactions .

- Substituent Effects : The 4-isopropyl group in 4-isopropylphenylacetyl chloride introduces steric bulk compared to the smaller methoxy group in 4-methoxyphenylacetyl chloride. This steric hindrance may reduce reaction rates in sterically demanding environments .

Physical and Chemical Properties

| Property | 4-Isopropylphenylacetyl Chloride | 4-Isopropylbenzyl Chloride | 4-Methoxyphenylacetyl Chloride | 2-(4-Isobutylphenyl)propanoyl Chloride |

|---|---|---|---|---|

| Boiling Point | Not reported | 119 °C | Not reported | Not reported |

| Density | Not reported | 1.523 g/mL | Not reported | Not reported |

| Reactivity | High (acylating agent) | Moderate (alkylating agent) | High (acylating agent) | Moderate (steric hindrance) |

| Applications | Acylation in pharmaceuticals | Intermediate in agrochemicals | Synthesis of methoxy-substituted aromatics | Anti-inflammatory drug synthesis |

Key Findings :

- Reactivity Trends: Acetyl chlorides (e.g., 4-isopropylphenylacetyl chloride, 4-methoxyphenylacetyl chloride) exhibit higher reactivity in acylation reactions compared to benzyl or propanoyl chlorides due to the electron-deficient carbonyl carbon.

- Steric Effects: The isobutyl substituent in 2-(4-isobutylphenyl)propanoyl chloride may hinder nucleophilic attack, reducing its utility in sterically sensitive reactions .

Biological Activity

Overview

4-Isopropylphenylacetyl chloride (CAS Number: 52629-44-4) is a chemical compound known for its significant biological activity and potential therapeutic applications. It is a derivative of phenylacetyl chloride, characterized by the presence of an isopropyl group on the phenyl ring. This compound plays a crucial role in various biochemical reactions, particularly in the synthesis of complex organic molecules and the modification of biomolecules.

Target of Action

The primary target of 4-Isopropylphenylacetyl chloride is T-type calcium channels . As an antagonist of these channels, it modulates calcium ion flow, which is vital for numerous cellular processes such as neurotransmission, muscle contraction, and hormone secretion.

Mode of Action

The compound acts by inhibiting T-type calcium channels, leading to alterations in calcium signaling pathways. This inhibition can significantly influence cellular activities and metabolic processes, including gene expression and enzyme activity.

Cellular Effects

4-Isopropylphenylacetyl chloride affects various cellular processes through acylation reactions. It modifies proteins by attaching acyl groups, which can alter their function and impact gene expression. For example, acylation of transcription factors may enhance or inhibit their ability to bind to DNA, thereby regulating gene transcription.

Temporal Effects in Laboratory Settings

In laboratory studies, the effects of this compound can vary over time due to its stability and degradation under different conditions. Long-term exposure has been linked to changes in cell proliferation and apoptosis, likely due to the accumulation of acylated proteins disrupting normal cellular functions.

Dosage Effects in Animal Models

The biological effects of 4-Isopropylphenylacetyl chloride are dose-dependent. At low doses, it may enhance cellular functions by promoting beneficial protein modifications. Conversely, high doses can lead to toxicity, causing cell death and tissue damage. Optimal dosage ranges have been identified where beneficial effects are maximized while minimizing adverse outcomes.

Chemical Reactions

4-Isopropylphenylacetyl chloride undergoes several key chemical reactions:

- Substitution Reactions : Reacts with nucleophiles (amines, alcohols) to form amides and esters.

- Hydrolysis : Hydrolyzes in water to produce 4-isopropylphenylacetic acid.

- Reduction : Can be reduced to 4-isopropylphenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Research Applications

The compound has diverse applications across multiple fields:

- Chemistry : Serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biology : Used for biomolecule modifications to study biological interactions.

- Medicine : Investigated for potential therapeutic effects and as a precursor in drug synthesis.

- Industry : Applied in producing specialty chemicals with specific properties.

Case Studies and Research Findings

Recent studies have explored the interactions and biological activities associated with 4-Isopropylphenylacetyl chloride:

- Pharmacological Studies : Research indicates that compounds derived from this chlorinated acetic acid exhibit notable biological activities. For instance, derivatives synthesized using this compound have shown promise in pharmacological applications, particularly concerning their interaction with cancer-related pathways.

- Molecular Docking Studies : Preliminary findings suggest that structurally similar compounds may interact with specific proteins involved in cancer pathways, potentially inhibiting their activity. Further investigation through molecular docking could elucidate binding affinities and therapeutic potentials.

- Toxicological Assessments : Evaluations on animal models indicate that while low doses promote beneficial cellular activities, higher concentrations lead to toxicity. This highlights the importance of dosage optimization for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.